molecular formula C16H14FN3O B4461890 2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No.: B4461890
M. Wt: 283.30 g/mol
InChI Key: YMVRYIHTNXQSPS-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a fluorinated indole moiety and a pyridinylacetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The acylation of the indole nitrogen can be carried out using acetic anhydride or acetyl chloride to form the indole acetamide intermediate.

    Coupling with Pyridine Derivative: The final step involves coupling the indole acetamide intermediate with 6-methyl-2-pyridinecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LAH, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Indole amine derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives, such as serotonin receptor agonists or antagonists.

    Industry: Use in the development of new materials or as a precursor for the synthesis of functionalized indole-based compounds.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Receptors: Binding to serotonin, dopamine, or other neurotransmitter receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(6-chloro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

    2-(6-fluoro-1H-indol-1-yl)-N-(2-pyridinyl)acetamide: Lacks the methyl group on the pyridine ring, which may influence its binding affinity and selectivity.

Uniqueness

The presence of both the fluorine atom on the indole ring and the methyl group on the pyridine ring in 2-(6-fluoro-1H-indol-1-yl)-N-(6-methyl-2-pyridinyl)acetamide may confer unique properties, such as enhanced binding affinity, selectivity, and metabolic stability, compared to similar compounds.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11-3-2-4-15(18-11)19-16(21)10-20-8-7-12-5-6-13(17)9-14(12)20/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRYIHTNXQSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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